molecular formula C11H10Br2N2O2S B6151101 4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine CAS No. 1803802-63-2

4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B6151101
CAS No.: 1803802-63-2
M. Wt: 394.1
InChI Key:
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Description

4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with a dibromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps. One common approach starts with the bromination of thiophene to obtain 4,5-dibromothiophene. This intermediate is then reacted with appropriate reagents to form the oxazole ring. Finally, the morpholine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex polymers or oligomers .

Scientific Research Applications

4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In organic electronics, its conductive properties are due to the delocalization of electrons within the molecule, which facilitates charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is unique due to its combination of a morpholine ring, an oxazole ring, and a dibromothiophene moiety. This unique structure imparts specific electronic and chemical properties that are not found in simpler compounds like 2,5-dibromothiophene .

Properties

CAS No.

1803802-63-2

Molecular Formula

C11H10Br2N2O2S

Molecular Weight

394.1

Purity

95

Origin of Product

United States

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